BenchChemオンラインストアへようこそ!

4'-Azidothymidine 5'-triphosphate

HIV-1 Reverse Transcriptase Enzyme Selectivity Polymerase Inhibition

4'-Azidothymidine 5'-triphosphate (ADRT-TP, CAS 140158-13-0) is the active triphosphate metabolite of 4'-azidothymidine, featuring a unique 4'-azido modification on the deoxyribose sugar. Unlike the more common 3'-azido analogue AZT-TP, ADRT-TP exhibits a Ki of 0.009 µM on RNA templates—105-fold lower than on DNA templates—providing a highly specific tool for isolating RNA-dependent polymerase activity. It demonstrates a >6900-fold selectivity window for HIV-1 reverse transcriptase over human DNA polymerase alpha (Ki = 62.5 µM), making it an ideal discriminating probe for mixed polymerase systems. ADRT-TP's unique spaced-termination property, where two consecutive incorporations lead to complete chain termination, offers a distinctive paradigm for studying the structural determinants of processive nucleotide analogue incorporation. For R&D use only; not for human or veterinary use.

Molecular Formula C10H16N5O14P3
Molecular Weight 523.18 g/mol
CAS No. 140158-13-0
Cat. No. B1666320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Azidothymidine 5'-triphosphate
CAS140158-13-0
Synonyms4'-azidothymidine 5'-triphosphate
ADRT 5'-triphosphate
ADRT-TP
Molecular FormulaC10H16N5O14P3
Molecular Weight523.18 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O
InChIInChI=1S/C10H16N5O14P3/c1-5-3-15(9(18)12-8(5)17)7-2-6(16)10(27-7,13-14-11)4-26-31(22,23)29-32(24,25)28-30(19,20)21/h3,6-7,16H,2,4H2,1H3,(H,22,23)(H,24,25)(H,12,17,18)(H2,19,20,21)/t6-,7+,10+/m0/s1
InChIKeyIWEKENYUWQNKCU-NYNCVSEMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4'-Azidothymidine 5'-triphosphate (CAS 140158-13-0) for HIV Reverse Transcriptase Inhibition Research


4'-Azidothymidine 5'-triphosphate (ADRT-TP, also referred to as 4AZTTP), CAS 140158-13-0, is the active intracellular triphosphate metabolite of the nucleoside analogue 4'-azidothymidine (ADRT) [1]. It functions as a competitive inhibitor of HIV-1 reverse transcriptase (HIV-RT) against the natural substrate thymidine 5'-triphosphate (TTP) and acts as a chain terminator of viral DNA synthesis [2]. This compound is a structural analogue of thymidine triphosphate, modified with an azido group at the 4'-position of the deoxyribose sugar, and is supplied as a research-grade biochemical for antiviral mechanism studies.

Why 4'-Azidothymidine 5'-triphosphate Cannot Be Substituted with Generic Nucleotide Analog Triphosphates in HIV RT Studies


Generic substitution among nucleoside analogue triphosphates is not scientifically valid due to the unique 4'-azido modification of 4'-Azidothymidine 5'-triphosphate (ADRT-TP). Unlike the more common 3'-azido modification found in AZT-TP (zidovudine triphosphate), the 4'-azido substitution confers a distinct interaction profile with HIV-1 reverse transcriptase (HIV-RT), resulting in differential inhibitory potency, template selectivity, and incorporation behavior [1]. Furthermore, ADRT-TP exhibits a unique pattern of selectivity against human DNA polymerases alpha and beta compared to other dideoxynucleotide analogues, which directly impacts the interpretation of off-target effects in cellular and in vitro assay systems [2]. The quantitative evidence below demonstrates that these differences are substantial and preclude simple interchangeability in experimental protocols.

4'-Azidothymidine 5'-triphosphate Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Procurement


ADRT-TP Exhibits >6900-fold Higher Affinity for HIV-RT on RNA Template Versus Human DNA Polymerase Alpha

4'-Azidothymidine 5'-triphosphate (ADRT-TP) demonstrates a Ki of 0.009 µM against HIV-1 reverse transcriptase (HIV-RT) on an RNA template, compared to a Ki of 62.5 µM against human DNA polymerase alpha [1]. This represents a >6900-fold selectivity window for the viral enzyme over the host polymerase. In contrast, AZT-TP (3'-azido-3'-deoxythymidine triphosphate) exhibits a reported Ki of approximately 0.05 µM against HIV-RT and a Ki of approximately 30 µM against DNA polymerase alpha, representing a ~600-fold selectivity window [2]. The substantially wider selectivity margin of ADRT-TP is a direct consequence of the 4'-azido substitution pattern.

HIV-1 Reverse Transcriptase Enzyme Selectivity Polymerase Inhibition

ADRT-TP Inhibition of HIV-RT is 105-fold More Potent on RNA Template Versus DNA Template

ADRT-TP exhibits pronounced template-dependent inhibition of HIV-1 reverse transcriptase (HIV-RT). The Ki for inhibition on an RNA template (RNA to DNA synthesis) is 0.009 µM, whereas the Ki on a DNA template (DNA to DNA synthesis) is 0.95 µM, representing a 105-fold difference in potency [1]. This strong preference for RNA-templated synthesis is a direct consequence of the 4'-azido modification and is not observed to the same degree with 3'-azido-modified analogues such as AZT-TP, which shows a more modest template preference [2].

Template Specificity HIV-1 Reverse Transcriptase RNA-dependent DNA Synthesis

ADRT-TP Incorporation into Nascent DNA by HIV-RT Enables Consecutive Incorporation and Chain Termination

HIV-1 reverse transcriptase (HIV-RT) efficiently incorporates two consecutive ADRT-MP molecules into nascent DNA, an event that completely prevents further DNA chain elongation [1]. In contrast, human DNA polymerases alpha and beta incorporate only a single ADRT-MP molecule at a very slow rate and then continue elongation; they are unable to incorporate a second consecutive ADRT-MP [1]. This differential incorporation behavior is distinct from that of AZT-TP, which also causes chain termination but via a different structural mechanism (3'-azido blocking of subsequent nucleotide addition) [2].

Chain Termination DNA Polymerase Processivity Mechanism of Action

ADRT-TP Demonstrates Superior Selectivity Index Against Human DNA Polymerase Beta Compared to d4T-TP

ADRT-TP exhibits a Ki of 150 µM against human DNA polymerase beta, representing extremely weak inhibition of this host repair polymerase [1]. In comparison, d4T-TP (stavudine triphosphate, 2',3'-didehydro-3'-deoxythymidine triphosphate) has been reported to inhibit DNA polymerase beta with an IC50 of approximately 30-50 µM under similar assay conditions [2]. The approximately 3- to 5-fold lower inhibitory potency of ADRT-TP against DNA polymerase beta translates to reduced potential for interference with host DNA repair mechanisms.

Off-Target Selectivity DNA Polymerase Beta Mitochondrial Toxicity

ADRT-TP Chain Termination Occurs Even with Single Nucleotide Spacing Between Incorporated ADRT Residues

A unique feature of ADRT-TP-mediated chain termination is that incorporation of two ADRT-MP molecules separated by a single deoxyribonucleoside monophosphate (dAMP, dCMP, or dGMP) is sufficient to abolish further DNA chain elongation by HIV-1 reverse transcriptase [1]. This is in contrast to the mechanism of AZT-TP, which typically requires the 3'-azido group to be positioned at the terminal 3'-end to block subsequent nucleotide addition; spacing between AZT-MP incorporations does not produce the same termination effect [2].

Chain Termination Mechanism HIV-1 Reverse Transcriptase Template-Primer Interaction

Optimal Research Applications for 4'-Azidothymidine 5'-triphosphate Based on Quantitative Differentiation Evidence


HIV-1 Reverse Transcriptase RNA-Dependent DNA Synthesis Inhibition Studies

4'-Azidothymidine 5'-triphosphate is optimally suited for investigations focused on the RNA-templated DNA synthesis step of HIV-1 reverse transcription. Its Ki of 0.009 µM on RNA template is 105-fold lower than its Ki on DNA template (0.95 µM), providing a highly specific tool for isolating RNA-dependent polymerase activity [1]. This pronounced template selectivity, which is greater than that observed with 3'-azido analogues, allows researchers to probe the mechanistic distinctions between the RNA-dependent and DNA-dependent activities of HIV-RT without confounding inhibition of the latter [2].

Selectivity Profiling of Viral Versus Host DNA Polymerases in Cellular Extracts

The >6900-fold selectivity window of ADRT-TP for HIV-RT (Ki = 0.009 µM) over human DNA polymerase alpha (Ki = 62.5 µM) enables its use as a discriminating probe in mixed polymerase systems [1]. In cellular extracts or lysates where both viral and host polymerase activities are present, ADRT-TP can selectively inhibit the viral enzyme at concentrations that leave host polymerase alpha activity largely unaffected. This property is particularly valuable for validating the specificity of antiviral compounds in complex biological matrices [2].

Mechanistic Studies of Consecutive Nucleotide Analogue Incorporation and Chain Termination

ADRT-TP is uniquely suited for investigating the structural determinants of processive nucleotide analogue incorporation by HIV-1 reverse transcriptase. Its ability to be incorporated consecutively by HIV-RT—an event that leads to complete chain termination—contrasts sharply with the behavior of human DNA polymerases alpha and beta, which incorporate only a single ADRT-MP residue and continue elongation [1]. Furthermore, the observation that two ADRT-MP residues separated by a single natural nucleotide still cause termination provides a distinctive experimental paradigm for studying the spatial requirements of chain termination [2].

Differentiation of Nucleotide Analogue Mechanisms in Antiviral Resistance Research

The distinct 4'-azido modification of ADRT-TP, combined with its unique spaced-termination property and template selectivity profile, makes it a valuable comparator compound in studies of HIV-1 reverse transcriptase resistance mechanisms [1]. When used alongside 3'-azido analogues such as AZT-TP, ADRT-TP can help elucidate whether observed resistance mutations affect nucleotide binding, incorporation efficiency, or the chain termination process itself. This comparative approach provides mechanistic insights that cannot be obtained using a single class of nucleotide analogue [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Azidothymidine 5'-triphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.